molecular formula C9H7F3O B3316886 3-(2,3,5-Trifluorophenyl)propionaldehyde CAS No. 955403-50-6

3-(2,3,5-Trifluorophenyl)propionaldehyde

Cat. No.: B3316886
CAS No.: 955403-50-6
M. Wt: 188.15 g/mol
InChI Key: IDBICMYDPRUWDW-UHFFFAOYSA-N
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Description

3-(2,3,5-Trifluorophenyl)propionaldehyde is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol. This compound is characterized by the presence of a trifluorophenyl group attached to a propionaldehyde moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trifluorophenyl)propionaldehyde typically involves the reaction of 2,3,5-trifluorobenzene with propionaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride derivative of propionaldehyde reacts with 2,3,5-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trifluorophenyl)propionaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-(2,3,5-Trifluorophenyl)propionic acid.

    Reduction: 3-(2,3,5-Trifluorophenyl)propanol.

    Substitution: Various substituted trifluorophenyl derivatives depending on the reagents used.

Scientific Research Applications

3-(2,3,5-Trifluorophenyl)propionaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trifluorophenyl)propionaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the aldehyde group can undergo nucleophilic addition reactions with active site residues. This dual functionality allows the compound to modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4,5-Trifluorophenyl)propionaldehyde
  • 3-(2,3,4-Trifluorophenyl)propionaldehyde
  • 3-(2,3,6-Trifluorophenyl)propionaldehyde

Uniqueness

3-(2,3,5-Trifluorophenyl)propionaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity and binding properties, making it distinct from other trifluorophenyl derivatives. The presence of fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation .

Properties

IUPAC Name

3-(2,3,5-trifluorophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-7-4-6(2-1-3-13)9(12)8(11)5-7/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBICMYDPRUWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCC=O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306671
Record name 2,3,5-Trifluorobenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955403-50-6
Record name 2,3,5-Trifluorobenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955403-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trifluorobenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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